Clinical Outcome Prediction: Opposing Prognostic Value of (Z)- vs. (E)-10-Hydroxyamitriptyline
In a clinical study of 49 inpatients treated with amitriptyline, discriminant analysis of drug concentrations at week 2 revealed a stark difference in prognostic value between the geometric isomers. Increasing plasma levels of (Z)-10-hydroxyamitriptyline (and Z-10-hydroxynortriptyline) predicted a better clinical outcome, while increasing levels of the (E)-isomers predicted a poor outcome [1].
| Evidence Dimension | Correlation with Clinical Outcome (Depression Improvement) |
|---|---|
| Target Compound Data | Positive predictor of better clinical outcome |
| Comparator Or Baseline | (E)-10-hydroxyamitriptyline: Negative predictor of poor clinical outcome |
| Quantified Difference | Overall clinical outcome of approximately 73% of subjects could be correctly predicted using the metabolic profile including these isomers. |
| Conditions | Clinical trial, 49 inpatients with depression, plasma levels measured at 2 weeks post-treatment initiation. |
Why This Matters
This evidence demonstrates that the (Z)-isomer is not merely an inactive metabolite but a biomarker with distinct, and opposite, clinical significance compared to its (E) counterpart, justifying its exclusive procurement for pharmacogenetic and TDM studies.
- [1] Shimoda, K., Someya, T., Yokono, A., Morita, S., Hirokane, G., Takahashi, S., & Okawa, M. (1997). Significance of monitoring plasma levels of amitriptyline, and its hydroxylated and desmethylated metabolites in prediction of the clinical outcome of depressive state. Psychiatry and Clinical Neurosciences, 51(1), 35-41. View Source
